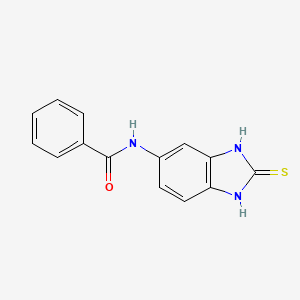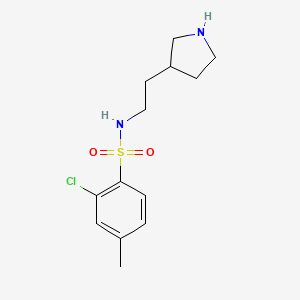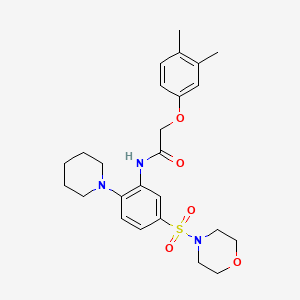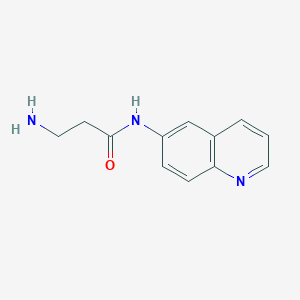![molecular formula C15H23N3O B7560701 1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine](/img/structure/B7560701.png)
1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine, also known as ADOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine exerts its pharmacological effects by binding to the sigma-1 receptor, which is a transmembrane protein that is involved in various physiological processes. The binding of 1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine to the sigma-1 receptor modulates the release of neurotransmitters, resulting in analgesic and neuroprotective effects.
Biochemical and Physiological Effects:
1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine has also been shown to protect neurons from oxidative stress and apoptosis. Furthermore, 1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine has been shown to possess analgesic properties by modulating the release of neurotransmitters.
Advantages and Limitations for Lab Experiments
1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. 1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine is also highly selective for the sigma-1 receptor, which makes it an ideal tool for studying the physiological processes that involve the sigma-1 receptor. However, there are also limitations to the use of 1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine in lab experiments. 1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine has a short half-life, which makes it difficult to study its long-term effects. Additionally, 1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine has low solubility in water, which can make it challenging to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine. One potential area of research is the development of 1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine-based diagnostic tools for cancer. 1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine has also shown promise in the treatment of neurodegenerative diseases, and further research in this area could lead to the development of new therapies. Additionally, the study of 1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine could provide insights into the physiological processes that involve the sigma-1 receptor, which could lead to the development of new drugs that target this receptor.
Conclusion:
1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is complex, but it has been extensively studied for its potential applications in cancer research, neurodegenerative diseases, and pain management. 1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine exerts its pharmacological effects by binding to the sigma-1 receptor, and it possesses various biochemical and physiological effects. While 1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine has several advantages for lab experiments, there are also limitations to its use. Future research in the study of 1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine could lead to the development of new therapies and insights into the physiological processes that involve the sigma-1 receptor.
Synthesis Methods
The synthesis of 1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine involves the reaction of 1-adamantyl hydrazine with ethyl 3-oxobutanoate, followed by a series of chemical reactions. The final product is obtained through purification and isolation techniques. The synthesis method of 1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine is complex and requires expertise in organic chemistry.
Scientific Research Applications
1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine has been extensively studied for its potential applications in various scientific fields. It has been shown to possess anti-inflammatory, neuroprotective, and analgesic properties. 1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine has also been studied for its potential use as a diagnostic tool in the field of cancer research. Furthermore, 1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-[3-(1-adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-9(16)2-13-17-14(18-19-13)15-6-10-3-11(7-15)5-12(4-10)8-15/h9-12H,2-8,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPGQELEKLNJLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC(=NO1)C23CC4CC(C2)CC(C4)C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Ethylisoxazol-3-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B7560630.png)
![{4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4-dichlorophenyl)methanone](/img/structure/B7560646.png)

![{4-[Bis(4-fluorophenyl)methyl]piperazino}(4-chlorophenyl)methanone](/img/structure/B7560656.png)




![[4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B7560690.png)
![N-[(4-bromothiophen-2-yl)methyl]-N-methyl-1-(oxan-3-yl)methanamine](/img/structure/B7560692.png)

![(E)-N~1~-{4-(4-ethylpiperazino)-3-[(1,2,3,4-tetrahydro-1-naphthalenylamino)sulfonyl]phenyl}-3-phenyl-2-propenamide](/img/structure/B7560704.png)
